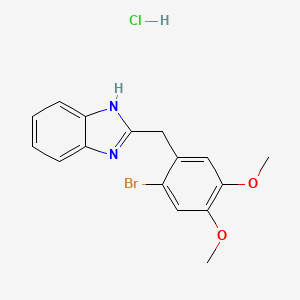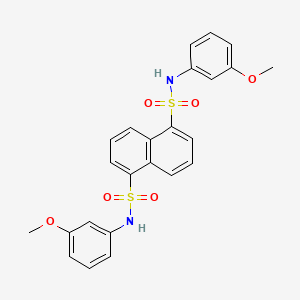![molecular formula C23H24N2O5S B5179636 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide](/img/structure/B5179636.png)
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide, also known as BMS-345541, is a small molecule inhibitor that selectively targets the IκB kinase (IKK) complex. IKK is a key regulator of the nuclear factor kappa B (NF-κB) signaling pathway, which plays a crucial role in inflammation, immune response, and cell survival. BMS-345541 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.
Mecanismo De Acción
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide selectively targets the IκB kinase (IKK) complex, which is a key regulator of the NF-κB signaling pathway. The NF-κB pathway plays a crucial role in inflammation, immune response, and cell survival. In the absence of stimuli, NF-κB is sequestered in the cytoplasm by the inhibitor of κB (IκB) proteins. Upon stimulation, the IKK complex phosphorylates IκB, leading to its degradation and the release of NF-κB. NF-κB then translocates to the nucleus, where it activates the transcription of various genes involved in inflammation, immune response, and cell survival. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide inhibits the phosphorylation of IκB by the IKK complex, leading to the inhibition of NF-κB activation and downstream gene expression.
Biochemical and Physiological Effects:
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has several advantages for lab experiments. It is a small molecule inhibitor that selectively targets the IKK complex, which makes it a useful tool for studying the NF-κB signaling pathway. It has also been extensively studied for its potential therapeutic applications in various diseases, which provides a strong rationale for its use in lab experiments. However, there are also some limitations to using 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide in lab experiments. It is a synthetic compound that may have off-target effects, which can complicate data interpretation. In addition, its potency and efficacy may vary depending on the cell type and experimental conditions.
Direcciones Futuras
There are several future directions for research on 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide. One area of interest is its potential use in combination therapies for cancer. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has been shown to have synergistic effects with other chemotherapeutic agents, which may enhance its anti-cancer activity. Another area of interest is its potential use in treating neuroinflammatory disorders, such as Alzheimer's disease and Parkinson's disease. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has been shown to have neuroprotective effects in preclinical models of these diseases, which suggests that it may have therapeutic potential. Finally, there is also interest in developing more potent and selective IKK inhibitors based on the structure of 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide, which may have improved efficacy and fewer off-target effects.
Métodos De Síntesis
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide can be synthesized using a multi-step reaction sequence starting from commercially available starting materials. The synthesis involves the condensation of 2,5-dimethoxybenzaldehyde with benzylamine to form an imine intermediate, which is then reduced to the corresponding amine using sodium borohydride. The amine is then reacted with 4-chloro-3-nitrobenzoic acid to form the corresponding benzamide, which is further reacted with methylsulfonyl chloride to give 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide.
Aplicaciones Científicas De Investigación
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the NF-κB signaling pathway, which is often dysregulated in cancer. 4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. In addition, it has been studied for its potential use in treating autoimmune disorders, such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
4-[benzyl(methylsulfonyl)amino]-N-(2,5-dimethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O5S/c1-29-20-13-14-22(30-2)21(15-20)24-23(26)18-9-11-19(12-10-18)25(31(3,27)28)16-17-7-5-4-6-8-17/h4-15H,16H2,1-3H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYVHLXXFJIMHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)N(CC3=CC=CC=C3)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(3-bromophenyl)-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179565.png)
![4-ethyl-N'-[1-(4-pyridinyl)ethylidene]benzenesulfonohydrazide](/img/structure/B5179577.png)
![3-{5-[2-(1H-indol-3-yl)ethyl]-1,3,4-oxadiazol-2-yl}-N-methyl-N-[2-(4-methylphenoxy)ethyl]propanamide](/img/structure/B5179582.png)
![1-(5-methoxy-3-methyl-1H-indol-2-yl)-N-{[2-(4-morpholinyl)-3-pyridinyl]methyl}methanamine](/img/structure/B5179587.png)
![2-methoxy-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5179593.png)
![5-[4-(diethylamino)-2-ethoxybenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5179595.png)

![4-[(2-hydroxy-5-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5179622.png)
![4-{2-[4-(2-furoyl)-1-piperazinyl]-6-methyl-4-pyrimidinyl}morpholine](/img/structure/B5179630.png)
![1-(4-methylphenyl)-3-[(4-methylphenyl)amino]-2-propen-1-one](/img/structure/B5179633.png)

![1-acetyl-N-[2-(4-fluorophenyl)ethyl]-4-piperidinamine](/img/structure/B5179651.png)
![N~1~-(4-fluorophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B5179659.png)